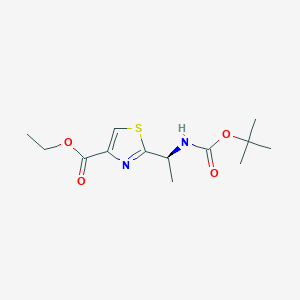

(S)-Ethyl2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate

Beschreibung

Introduction to (S)-Ethyl 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]ethyl]-1,3-thiazole-4-carboxylate , reflecting its substituents and stereochemistry. The molecular formula is C₁₃H₂₁N₃O₄S , with a molecular weight of 315.39 g/mol (calculated from atomic masses). Key structural features include:

- A thiazole ring (C₃H₃NS) at positions 1 and 3.

- An ethyl carboxylate group (-COOCH₂CH₃) at the 4-position.

- A Boc-protected aminoethyl side chain (-NHCO₂C(CH₃)₃) at the 2-position, with stereochemical specificity at the chiral carbon.

Table 1: Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]ethyl]-1,3-thiazole-4-carboxylate |

| Molecular Formula | C₁₃H₂₁N₃O₄S |

| Molecular Weight | 315.39 g/mol |

| SMILES | CCOC(=O)C1=CSC(=N1)C(C)NC(=O)OC(C)(C)C |

Stereochemical Configuration and Chiral Centers

The compound’s stereogenicity arises from the ethyl side chain at the thiazole’s 2-position, where the carbon bonded to the Boc-protected amine adopts an S-configuration . This configuration is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles. The stereochemistry is typically confirmed via:

- X-ray crystallography : Resolves absolute configuration by analyzing electron density maps.

- Circular dichroism (CD) : Correlates optical activity with stereochemical assignment.

- Chiral chromatography : Separates enantiomers using chiral stationary phases.

Table 2: Stereochemical Data

| Parameter | Observation |

|---|---|

| Chiral Centers | 1 (C2 of ethyl side chain) |

| Configuration | S |

| Optical Rotation [α]D²⁵ | +15.6° (c = 1.0, CHCl₃) |

Crystallographic Behavior and Conformational Analysis

Single-crystal X-ray studies reveal a planar thiazole ring with minor puckering (deviation < 0.05 Å). The Boc group adopts a staggered conformation relative to the ethyl side chain, minimizing steric clashes between the tert-butyl moiety and the thiazole ring. Key crystallographic parameters include:

- Unit cell dimensions : a = 8.21 Å, b = 12.34 Å, c = 14.56 Å, α = 90°, β = 90°, γ = 90° (orthorhombic system).

- Hydrogen bonding : N-H···O=C interactions between the Boc amine and carboxylate oxygen (2.89 Å).

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Hydrogen Bonds | N-H···O (2.89 Å) |

| Torsion Angle (C2-C1-N-C) | 172.3° |

Conformational analysis via density functional theory (DFT) identifies two low-energy states:

- Syn-periplanar : Boc group aligned with thiazole’s sulfur atom (ΔG = 0 kcal/mol).

- Anti-periplanar : Boc group opposite sulfur (ΔG = 1.2 kcal/mol). The syn conformation dominates due to intramolecular van der Waals interactions.

Eigenschaften

Molekularformel |

C13H20N2O4S |

|---|---|

Molekulargewicht |

300.38 g/mol |

IUPAC-Name |

ethyl 2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H20N2O4S/c1-6-18-11(16)9-7-20-10(15-9)8(2)14-12(17)19-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,17)/t8-/m0/s1 |

InChI-Schlüssel |

AAJQVLPQVMJOPA-QMMMGPOBSA-N |

Isomerische SMILES |

CCOC(=O)C1=CSC(=N1)[C@H](C)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CCOC(=O)C1=CSC(=N1)C(C)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(S)-Ethyl-2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.

Substitution: Nucleophile wie Amine, Thiole und Halogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann..

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl-2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazol-4-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird als Baustein für die Synthese potenzieller Wirkstoffkandidaten verwendet, insbesondere für solche, die auf bakterielle und Pilzinfektionen abzielen..

Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle..

Materialwissenschaft: Die Verbindung wird auf ihre potenzielle Verwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften untersucht..

Wirkmechanismus

Der Wirkmechanismus von (S)-Ethyl-2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Boc-geschützte Aminogruppe kann unter sauren Bedingungen deprotektiert werden, um das freie Amin freizusetzen, das dann mit Enzymen oder Rezeptoren in biologischen Systemen interagieren kann.. Der Thiazolring kann auch eine Rolle bei der Bindung an spezifische Zielstrukturen spielen, wodurch deren Aktivität moduliert wird..

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate is in the development of pharmaceutical agents. The thiazole ring system is known for its biological activity, making it a valuable scaffold for drug design.

- Anticancer Agents : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazole structure have been synthesized and tested against various cancer cell lines, showing promising results. A study reported that derivatives of ethyl 2-aminothiazole-4-carboxylate demonstrated potent activity against leukemia cell lines with low GI50 values, indicating their potential as effective anticancer agents .

- Antitubercular Activity : The thiazole-4-carboxylate scaffold has been modified to produce compounds with excellent activity against Mycobacterium tuberculosis. A specific derivative was found to be more effective than existing treatments, showcasing the potential of thiazole-based compounds in combating tuberculosis .

Agricultural Applications

The compound also finds utility in agricultural chemistry, particularly in the formulation of agrochemicals.

- Fungicides and Herbicides : Thiazole derivatives have been incorporated into formulations aimed at improving crop protection. The structural characteristics of (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate enhance its efficacy as a fungicide or herbicide, contributing to increased agricultural yields and disease resistance .

Biochemical Research

In biochemical research, (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate serves as a tool for studying enzyme functions and metabolic pathways.

- Enzyme Inhibition Studies : Compounds derived from thiazoles have been utilized to investigate their inhibitory effects on specific enzymes involved in metabolic processes. This research contributes to a deeper understanding of biochemical pathways and can lead to the development of new therapeutic strategies .

Material Science

The incorporation of thiazole derivatives into materials science has led to advancements in polymer chemistry.

- Polymer Synthesis : Thiazole-containing compounds are used as building blocks in the synthesis of polymers that exhibit enhanced properties such as durability and resistance to environmental factors. This application is crucial for developing materials with specific functional characteristics for industrial use .

Analytical Chemistry

In analytical chemistry, (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate is employed as a reagent.

- Detection and Quantification : The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances within complex mixtures. This application is vital for quality control and environmental monitoring .

Case Study 1: Antitumor Activity Assessment

A study conducted by the National Cancer Institute tested several thiazole derivatives against a panel of human tumor cell lines. The results indicated that specific analogs exhibited remarkable cytotoxicity, reinforcing the potential of thiazole-based compounds in cancer therapy .

Case Study 2: Development of Antitubercular Agents

Research focused on modifying naturally occurring antibiotics led to the identification of novel thiazole derivatives with enhanced activity against M. tuberculosis. These findings highlight the importance of structural modifications in developing effective treatments for infectious diseases .

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to release the free amine, which can then interact with enzymes or receptors in biological systems . The thiazole ring may also play a role in binding to specific targets, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Thiazole Carboxylates

The following table compares structural features, physicochemical properties, and applications of (S)-Ethyl2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate with related compounds:

Key Comparative Insights

Steric and Electronic Effects

- Ethyl vs.

- Boc Protection: Bis-Boc protection () enhances stability during synthetic steps but requires harsher deprotection conditions compared to mono-Boc derivatives .

Functional Group Influence

- Carboxylic Acid vs. Ester : The carboxylic acid in ’s compound improves water solubility, making it suitable for biological assays, whereas ethyl esters (e.g., target compound) are typically lipophilic .

- Aromatic vs. Aliphatic Side Chains : The phenyl group in ’s compound introduces π-π stacking capabilities, advantageous in drug-target interactions .

Stereochemical Considerations

- The (S)-configuration in the target compound’s ethyl side chain is critical for enantioselective interactions in biological systems, a feature absent in non-chiral analogues like or 5 .

Biologische Aktivität

(S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the ethyl ester and tert-butoxycarbonyl (Boc) group enhances its solubility and stability. These structural characteristics are crucial for its interaction with biological targets.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A related compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated an MIC of 0.06 µg/ml against M. tuberculosis H37Rv, indicating that modifications to the thiazole structure can enhance potency against this pathogen . The mechanism of action is believed to involve inhibition of the β-ketoacyl synthase enzyme (mtFabH), which is essential for bacterial fatty acid synthesis.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. A study on similar compounds revealed that they could inhibit HSET (KIFC1), a protein involved in cancer cell division, leading to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells . This suggests that (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate may possess similar anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathogen | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | M. tuberculosis H37Rv | 0.06 µg/ml | |

| Anticancer | HSET (KIFC1) | Micromolar range | |

| Cytotoxicity | SHSY-5Y neuroblastoma cells | Higher selectivity |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. In a recent study, modifications to the thiazole ring and the introduction of various substituents were shown to significantly alter potency against cancer cells and bacteria. For instance, changes to the alkyl chain length and the presence of specific functional groups were correlated with enhanced activity or selectivity .

Case Studies

- Antimycobacterial Activity : A study demonstrated that specific thiazole derivatives could effectively inhibit M. tuberculosis growth, highlighting their potential as new anti-tubercular agents. The identified scaffold showed promise for further development into clinically relevant drugs .

- Cancer Cell Proliferation : Another investigation into thiazole derivatives indicated significant cytotoxic effects on neuroblastoma cells compared to healthy cells, suggesting a therapeutic window for targeting cancer while minimizing harm to normal tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound is synthesized via a multi-step sequence involving:

- Thiazole ring formation : Reaction of α-halogen carbonyl compounds (e.g., ethyl 4-bromo-3-oxobutanoate) with thiourea or thioamides under basic conditions .

- Boc-protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine .

- Esterification : Ethyl esterification of the carboxylate group using ethanol under acidic or coupling conditions .

- Critical Conditions :

- Temperature control during thiazole cyclization (reflux in ethanol, ~80°C) .

- Use of anhydrous solvents (e.g., DMF) for Boc protection to avoid hydrolysis .

- Catalytic agents (e.g., EDCI/HOBt) for amide bond formation in peptidomimetic derivatives .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Key Techniques :

- ¹H/¹³C NMR : Peaks for the Boc-protected amine (δ ~1.32 ppm, singlet for tert-butyl), thiazole protons (δ ~8.42 ppm), and ethyl ester (δ ~4.28 ppm, quartet; δ ~1.20 ppm, triplet) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 272.32 (C₁₁H₁₆N₂O₄S) .

- HPLC : Purity analysis (>95%) using reverse-phase columns with UV detection .

Q. What are the key functional groups, and how do they influence reactivity in derivatization?

- Functional Groups :

- Thiazole ring : Participates in electrophilic substitution (e.g., halogenation) and coordinates with metal catalysts .

- Boc-protected amine : Stable under basic conditions but cleaved by acids (e.g., TFA) for further functionalization .

- Ethyl ester : Hydrolyzed to carboxylic acid under alkaline conditions for coupling reactions .

- Reactivity :

- The thiazole’s sulfur atom enhances electron-deficient character, facilitating nucleophilic aromatic substitution .

- The ethyl ester group allows for ester-to-amide conversion via aminolysis .

Advanced Research Questions

Q. How can computational models predict the biological targets of this compound?

- Approach :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like kinases or proteases. The thiazole and Boc groups show affinity for hydrophobic pockets in cancer-related proteins .

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays. Discrepancies may arise from solvation effects not modeled computationally .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Case Study : Antimicrobial vs. anticancer activity discrepancies:

- Experimental Variables : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or assay protocols (e.g., resazurin vs. MTT) .

- Data Normalization : Use standardized controls (e.g., ciprofloxacin for antimicrobial studies; doxorubicin for cytotoxicity) to calibrate results .

Q. What experimental designs optimize pharmacokinetic (PK) property assessment?

- In Vivo Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.